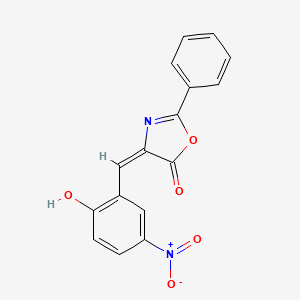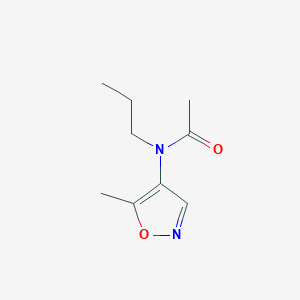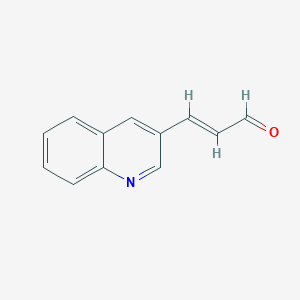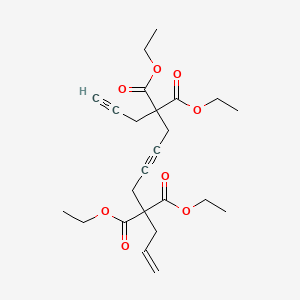
1-Dodecene-6,11-diyne-4,4,9,9-tetracarboxylic acid, tetraethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dodecene-6,11-diyne-4,4,9,9-tetracarboxylic acid, tetraethyl ester is a complex organic compound with a unique structure characterized by the presence of multiple functional groups, including alkenes, alkynes, and ester groups
Méthodes De Préparation
The synthesis of 1-Dodecene-6,11-diyne-4,4,9,9-tetracarboxylic acid, tetraethyl ester involves multiple steps, typically starting with the preparation of the dodecene backbone. The synthetic route may include:
Oligomerization of Ethylene: The initial step involves the oligomerization of ethylene to form the dodecene backbone.
Functional Group Introduction:
Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis and cost-effectiveness.
Analyse Des Réactions Chimiques
1-Dodecene-6,11-diyne-4,4,9,9-tetracarboxylic acid, tetraethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert alkynes to alkenes or alkanes.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Dodecene-6,11-diyne-4,4,9,9-tetracarboxylic acid, tetraethyl ester has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used in the study of biochemical pathways and interactions due to its functional groups.
Medicinal Chemistry:
Mécanisme D'action
The mechanism by which 1-Dodecene-6,11-diyne-4,4,9,9-tetracarboxylic acid, tetraethyl ester exerts its effects depends on its interactions with molecular targets. The compound’s functional groups allow it to participate in various chemical reactions, influencing molecular pathways and biological processes. Specific pathways and targets would depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Dodecene-6,11-diyne-4,4,9,9-tetracarboxylic acid, tetraethyl ester include:
1-Dodecene: A simpler alkene with a single double bond.
1-Dodecyne: An alkyne with a single triple bond.
Tetraethyl 1-dodecene-6,11-diyne-4,4,9,9-tetracarboxylate: A closely related ester with similar functional groups.
The uniqueness of this compound lies in its combination of multiple functional groups, which provides versatility in chemical reactions and applications.
Propriétés
Numéro CAS |
264873-23-6 |
|---|---|
Formule moléculaire |
C24H32O8 |
Poids moléculaire |
448.5 g/mol |
Nom IUPAC |
tetraethyl dodec-1-en-6,11-diyne-3,3,8,8-tetracarboxylate |
InChI |
InChI=1S/C24H32O8/c1-7-15-23(19(25)29-9-3,20(26)30-10-4)17-13-14-18-24(16-8-2,21(27)31-11-5)22(28)32-12-6/h1,8H,2,9-12,15-18H2,3-6H3 |
Clé InChI |
MNYOIGCKIUXRSC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC=C)(CC#CCC(CC#C)(C(=O)OCC)C(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



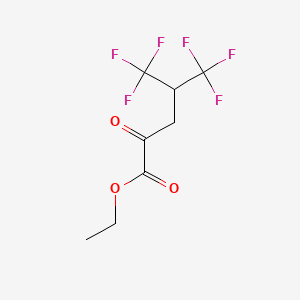
![Benzoic acid, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-](/img/structure/B12575675.png)
![Thiourea, N-[2-(10H-phenothiazin-10-yl)ethyl]-N'-phenyl-](/img/structure/B12575679.png)
![1-[(5-Methylthiophen-2-yl)methyl]piperidine](/img/structure/B12575683.png)
![N-Cyclopentyl-2,6-difluoro-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B12575687.png)
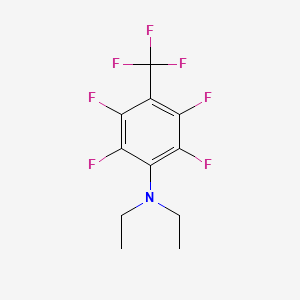

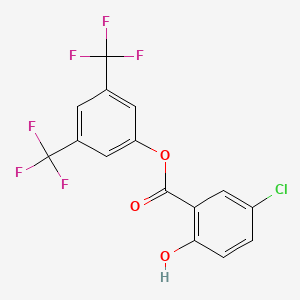
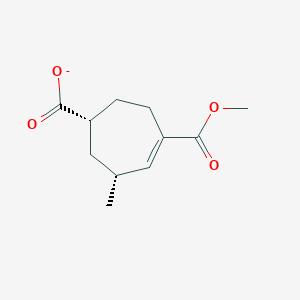
![2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-cyclopropylacetamide](/img/structure/B12575724.png)
